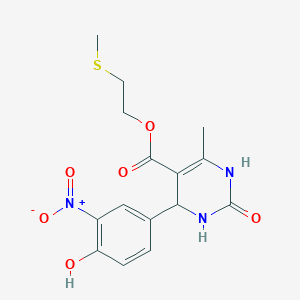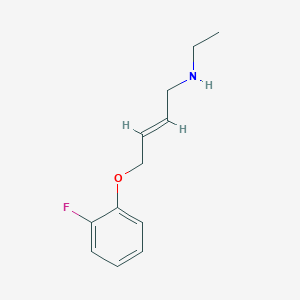![molecular formula C18H21ClO3 B5124162 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5124162.png)
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the action of adrenaline and reducing the workload on the heart. In
Mecanismo De Acción
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene works by blocking the beta-1 receptors in the heart, which reduces the heart rate and the force of contraction. This reduces the workload on the heart and improves blood flow to the body. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene also blocks the release of renin, which reduces the production of angiotensin II and aldosterone, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to reduce blood pressure, heart rate, and cardiac output. It also improves left ventricular function and reduces the risk of heart failure hospitalization and mortality. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to have a favorable effect on lipid metabolism, reducing the levels of triglycerides and increasing the levels of high-density lipoprotein cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. It has been extensively studied for its safety and tolerability in clinical trials. However, its use in lab experiments may be limited by its potential side effects, such as bradycardia, hypotension, and bronchospasm.
Direcciones Futuras
There are several future directions for research on 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene. One area of interest is its potential use in treating anxiety disorders and migraine headaches. Another area of interest is its potential use in combination therapy with other medications for the treatment of heart failure. Future research could also explore the potential use of 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene in treating other cardiovascular diseases, such as atrial fibrillation and coronary artery disease.
Conclusion:
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene is a well-studied beta-blocker with a proven track record of efficacy in treating hypertension, angina, and heart failure. Its mechanism of action involves blocking the beta-1 receptors in the heart, reducing the workload on the heart, and improving blood flow to the body. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been shown to have a favorable effect on lipid metabolism and reduce the risk of heart failure hospitalization and mortality. While its use in lab experiments may be limited by its potential side effects, 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has several potential future directions for research, including its use in treating anxiety disorders, migraine headaches, and other cardiovascular diseases.
Métodos De Síntesis
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene can be synthesized by reacting 2-chloro-4-methylbenzene with 4-(2-methoxyphenoxy)butyl lithium in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetyl chloride and hydrolyzed to obtain 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene.
Aplicaciones Científicas De Investigación
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has been extensively studied for its efficacy in treating hypertension, angina, and heart failure. It has been shown to reduce the risk of heart failure hospitalization and mortality in patients with heart failure. 2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene has also been studied for its potential use in treating anxiety disorders and migraine headaches.
Propiedades
IUPAC Name |
2-chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-9-10-16(15(19)13-14)21-11-5-6-12-22-18-8-4-3-7-17(18)20-2/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNRJGUKJCYJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1-azocanylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5124086.png)
![4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)

![4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
![dimethyl 2-[1-(2-fluorobenzoyl)-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5124155.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![1-[2-tert-butyl-4-(4-methoxyphenyl)-6-phenyl-2,4-cyclohexadien-1-yl]-2,2-dimethyl-1-propanone](/img/structure/B5124182.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)
![4-{2-[2-(2-nitrophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5124192.png)
![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)